molecular formula C15H23ClN2O2 B11834836 (R)-Benzyl2-propylpiperazine-1-carboxylatehydrochloride CAS No. 1217745-43-1

(R)-Benzyl2-propylpiperazine-1-carboxylatehydrochloride

Cat. No.: B11834836
CAS No.: 1217745-43-1
M. Wt: 298.81 g/mol
InChI Key: ZKELFSSEDAZDDR-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a benzyl group, a propyl group, and a piperazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound . The industrial methods focus on optimizing yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation and various nucleophiles for substitution reactions. The conditions often involve ambient temperatures and specific catalysts or solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations and other substituted piperazine derivatives. These products are often used in further chemical synthesis or as intermediates in pharmaceutical applications.

Scientific Research Applications

®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-propylpiperazine-1-carboxylate
  • 2-Propylpiperazine-1-carboxylate hydrochloride
  • N-Benzylpiperazine

Uniqueness

®-Benzyl 2-propylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1217745-43-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m1./s1

InChI Key

ZKELFSSEDAZDDR-PFEQFJNWSA-N

Isomeric SMILES

CCC[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.